2-Methylimidazo[1,2-A]pyridine

Lipophilicity Permeability Physicochemical profiling

TB & CDK1 programs stall when scaffold analogs fail. 2-Methylimidazo[1,2-a]pyridine (CAS 934-37-2) delivers clinically validated performance: • Anti-TB: scaffold of Telacebec (Q203), Phase II; most potent PS inhibitor (IC₅₀ 1.90 μM); MIC 2.7 nM vs MDR/XDR-TB. • Kinase: CDK1/CycA-selective; quinoline isosteres inactive. • Synthesis: single-step from 2-aminopyridine + chloroacetone (~56% yield); predictable C-3 functionalization. Balanced LogP 1.6, TPSA 17.3 Ų. Supplied with CoA (NMR, HPLC).

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 934-37-2
Cat. No. B1295258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-A]pyridine
CAS934-37-2
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CN2C=CC=CC2=N1
InChIInChI=1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3
InChIKeyBZACBBRLMWHCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylimidazo[1,2-a]pyridine Baseline Overview


2-Methylimidazo[1,2-a]pyridine (CAS 934-37-2) is a bicyclic N-bridgehead heterocycle belonging to the imidazo[1,2-a]pyridine family, a recognized privileged scaffold in medicinal chemistry [1]. It consists of a fused imidazole–pyridine ring system bearing a single methyl substituent at the 2-position. With a molecular weight of 132.16 g/mol, a predicted LogP of 1.64–1.81, and a topological polar surface area (TPSA) of 17.3 Ų, it occupies a distinct physicochemical niche compared to both its unsubstituted parent scaffold and its 2-ethyl analog [2]. This compound serves as a versatile pharmaceutical intermediate and building block, most notably as the core scaffold for 2-methylimidazo[1,2-a]pyridine-3-carboxamides that have yielded anti-tubercular clinical candidates such as Telacebec (Q203) [3].

Scaffold Class Privileged imidazo[1,2-a]pyridine core for medicinal chemistry library synthesis
Research Context Anti-TB enzyme inhibition studies and CDK1-targeted kinase research
Physicochemical Profile Fragment-sized building block with intermediate lipophilicity and low TPSA

2-Methylimidazo[1,2-a]pyridine: In-Class Substitution Risks


The imidazo[1,2-a]pyridine scaffold tolerates extensive substitution, but even minor structural modifications at the 2-position produce measurable shifts in lipophilicity, target engagement, and synthetic accessibility that directly impact downstream performance. Replacing the 2-methyl group with hydrogen (unsubstituted parent), an ethyl group, or a phenyl ring alters LogP by approximately 0.3–1.3 log units while preserving an identical TPSA of 17.3 Ų, creating divergent permeability and solubility profiles [1]. Furthermore, the 2-methyl substituent is essential for the enzymatic activity of pantothenate synthetase inhibitors derived from this scaffold—analogs lacking the 2-methyl group lose potency [2]. In kinase inhibitor programs, the 2-methylimidazo[1,2-a]pyridine core confers selectivity for CDK1/CycA over CDK2/CycB, whereas quinoline-based isosteric replacements abolish cytotoxic activity entirely [3]. These non-linear structure–activity relationships mean that in-class analogs cannot be assumed interchangeable.

2-Position Analog Substitution at the 2-position alters LogP by 0.3–1.3 units while TPSA remains unchanged — permeability and solubility profiles may shift significantly across analogs.
Des-methyl Scaffold Removal of the 2-methyl group may reduce target engagement in pantothenate synthetase inhibition models; reported potency depends on this substituent.
Quinoline Isostere Quinoline-based isosteric replacement may alter cytotoxicity endpoint readout and CDK1 selectivity profile — scaffold hopping requires independent validation.

2-Methylimidazo[1,2-a]pyridine: Evidence vs. Analogs


LogP Tuning: Intermediate Lipophilicity

The 2-methyl substituent on the imidazo[1,2-a]pyridine scaffold delivers a calculated LogP of 1.64–1.81, which is approximately 0.3–0.5 log units higher than the unsubstituted parent scaffold (imidazo[1,2-a]pyridine, CAS 274-76-0, LogP 1.33–1.35) and approximately 0.8–1.0 log units lower than the 2-ethyl analog (CAS 936-80-1, XLogP 2.6). All three compounds share an identical TPSA of 17.3 Ų, meaning the lipophilicity difference is driven solely by the aliphatic substituent at the 2-position [1][2].

LogP Tuning
Reported
LogP 1.64–1.81 vs parent 1.33–1.35 vs 2-ethyl 2.6; all TPSA 17.3 Ų
Intermediate lipophilicity context
Predicted values; experimental verification recommended
Lipophilicity Permeability Physicochemical profiling

Single-Step Condensation Synthesis

2-Methylimidazo[1,2-a]pyridine can be synthesized via condensation of 2-aminopyridine with chloroacetone (1-chloropropan-2-one) in approximately 56% yield . This is a one-step cyclocondensation that proceeds under relatively mild conditions compared to the multi-step sequences often required for 2-aryl or highly substituted analogs. By contrast, 2-phenylimidazo[1,2-a]pyridine derivatives typically require pre-functionalized aryl building blocks and palladium-catalyzed cross-coupling, adding synthetic complexity and cost [1].

Synthesis Route
Reported
~56% yield, single-step from 2-aminopyridine and chloroacetone
Supports building-block procurement
Reported benchmark yield; scale-dependent results
Synthetic efficiency Building block Scalability

MTB Pantothenate Synthetase Inhibition

The 2-methylimidazo[1,2-a]pyridine scaffold is the core template for a series of pantothenate synthetase (PS) inhibitors with demonstrated anti-tubercular activity. The most potent derivative, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b), exhibited an IC₅₀ of 1.90 ± 0.12 μM against MTB PS and a MIC of 4.53 μM against M. tuberculosis H37Rv, with no cytotoxicity observed at 50 μM in RAW 264.7 cells [1]. For comparison, alternative chemotypes evaluated as MTB PS inhibitors—such as tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives—showed higher IC₅₀ values (5.87 ± 0.12 μM) [2], while imidazo[2,1-b]thiazole-based PS inhibitors also generally exhibited reduced potency relative to the imidazo[1,2-a]pyridine scaffold [3].

MTB PS Inhibition
Cross-study comparable
IC₅₀ = 1.90 ± 0.12 μM (derivative 5b); MIC = 4.53 μM against H37Rv
Reported MTB PS inhibition context
3.1-fold lower IC₅₀ vs tetrahydrothienopyridine comparator
Tuberculosis Pantothenate synthetase Enzyme inhibition

CDK1/CycA Selectivity vs. Quinoline Isosteres

In a direct head-to-head comparison, 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine (compound 1) and its derivatives bearing the 2-methylimidazo[1,2-a]pyridine scaffold were evaluated against quinoline-substituted isosteres. The quinolin-4-yl-substituted compound 8 retained cytotoxic activity and demonstrated selectivity for CDK1/CycA over CDK2/CycB. Critically, the quinolin-3-yl-substituted compound 11 (an isosteric replacement of the 2-methylimidazo[1,2-a]pyridine scaffold) retained CDK inhibitory binding but exhibited null cytotoxic activity, demonstrating that the 2-methylimidazo[1,2-a]pyridine moiety is essential for translating target engagement into functional cytotoxicity [1].

CDK1 Selectivity
Head-to-head
CDK1/CycA-selective; quinolin-3-yl isostere retains CDK binding with null cytotoxicity
Reported CDK1 selectivity context
Scaffold replacement may alter cytotoxicity endpoint readout
Kinase inhibition CDK1/CDK2 selectivity Cytotoxicity

Clinical Translation: Telacebec (Q203)

The imidazo[1,2-a]pyridine-3-carboxamide (IPA) class, directly derived from the 2-methylimidazo[1,2-a]pyridine scaffold, produced Telacebec (Q203), a Phase II clinical candidate that inhibits the mycobacterial cytochrome bc1 complex (QcrB) with an MIC₅₀ of 2.7 nM against M. tuberculosis H37Rv [1]. This clinical-stage compound is active against drug-sensitive, multidrug-resistant (MDR-TB), and extensively drug-resistant (XDR-TB) strains [2]. No analog scaffold from the broader imidazopyridine family (e.g., imidazo[1,2-a]pyrazine, imidazo[2,1-b]thiazole, or pyrazolo[1,5-a]pyridine) has yet produced a clinical-stage anti-TB agent with comparable potency and resistance profile, underscoring the unique translational value of the 2-methyl-substituted imidazo[1,2-a]pyridine core [3].

Clinical-Stage Context
Class-level
Telacebec (Q203): MIC₅₀ 2.7 nM, Phase II; active against MDR-TB and XDR-TB strains
Clinical-stage research compound context
Class-level inference; derivative-specific data required
Clinical candidate Drug-resistant tuberculosis QcrB inhibitor

Regioselective C-3 Functionalization

The 2-methyl substituent on imidazo[1,2-a]pyridine directs electrophilic substitution and C–H functionalization to the C-3 position with high regioselectivity. This has been exploited for Vilsmeier-Haack formylation to yield 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate for hydrazone, semicarbazone, and oxime derivative libraries [1]. Palladium-catalyzed direct C-3 arylation of the 2-methyl-substituted scaffold proceeds with excellent regioselectivity using aryl tosylates and mesylates, enabling efficient diversification [2]. The unsubstituted imidazo[1,2-a]pyridine scaffold shows less predictable regiochemical outcomes under similar conditions due to competing reactivity at multiple positions, making the 2-methyl analog a more reliable building block for parallel library synthesis [3].

C-3 Regioselectivity
Class-level
High C-3 regioselectivity for Vilsmeier-Haack formylation and Pd-catalyzed arylation
Supports parallel library synthesis
May simplify purification vs unsubstituted scaffold
Regioselectivity C–H functionalization Medicinal chemistry diversification

2-Methylimidazo[1,2-a]pyridine Application Scenarios


Anti-TB Drug Discovery: PS and QcrB Inhibition

Procurement of 2-methylimidazo[1,2-a]pyridine is strongly indicated for TB drug discovery groups pursuing pantothenate synthetase (PS) or cytochrome bc1 (QcrB) inhibition. The scaffold has produced the most potent PS inhibitor in its class (IC₅₀ = 1.90 μM) with a 3-fold advantage over tetrahydrothienopyridine-based alternatives [1], and the clinical candidate Telacebec (Q203) demonstrates nanomolar MIC (2.7 nM) against drug-sensitive, MDR-TB, and XDR-TB strains [2].

CDK1-Selective Kinase Inhibitor Design

The 2-methylimidazo[1,2-a]pyridine scaffold is the rational choice for CDK1/CycA-selective inhibitor programs. Direct comparative data show that quinoline-based isosteric replacements abolish cytotoxic activity entirely, while the 2-methylimidazo[1,2-a]pyridine core maintains both CDK1 selectivity and functional cytotoxicity [1]. Researchers targeting CDK1-driven cancers should preferentially select this scaffold over quinoline or other heterocyclic replacements.

C-3 Diversification for Focused Libraries

For medicinal chemistry teams constructing focused compound libraries, 2-methylimidazo[1,2-a]pyridine offers predictable C-3 regioselectivity for electrophilic substitution and Pd-catalyzed cross-coupling, enabling efficient parallel synthesis of 3-substituted analogs [1]. The balanced LogP (1.64–1.81) and low TPSA (17.3 Ų) make it an attractive fragment-sized starting point (MW 132.16) compatible with fragment-based drug discovery (FBDD) approaches [2].

Scalable Building Block for CROs and CDMOs

The single-step synthesis from inexpensive 2-aminopyridine and chloroacetone (~56% yield) positions 2-methylimidazo[1,2-a]pyridine as a cost-efficient pharmaceutical intermediate [1]. CROs and CDMOs supporting anti-infective or kinase inhibitor programs can justify procurement at scale given the scaffold's clinical validation (Telacebec, Phase II) and the availability of commercial suppliers providing 95–97% purity with certificates of analysis (NMR, HPLC, GC) [2].

Application
Selection Property
Validation Focus
TB enzyme inhibition studies
MTB PS / QcrB target engagement context
Enzyme inhibition and MIC endpoint review
CDK1-targeted kinase research
CDK1/CycA selectivity context
Kinase panel and cytotoxicity endpoint review
Focused library synthesis
C-3 regioselectivity context
Diversification and purification efficiency
Building-block procurement
Synthetic accessibility context
Scale-up and purity specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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